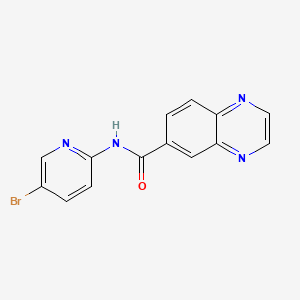

N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4O/c15-10-2-4-13(18-8-10)19-14(20)9-1-3-11-12(7-9)17-6-5-16-11/h1-8H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFGCIHLVWILJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide typically involves the condensation of 5-bromopyridine-2-amine with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often include solvents like DMF (dimethylformamide) or DCM (dichloromethane) and are conducted at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoxaline moiety can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.

Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

| Compound | Core Structure | Substituent (Position) | Halogen Bonding | π-π Stacking Potential |

|---|---|---|---|---|

| N-(5-Bromopyridin-2-yl)quinoxaline-6-carboxamide | Quinoxaline + Pyridine | Br (5, pyridine) | Yes | High |

| N-(3-Chloropyridin-2-yl)quinoxaline-5-carboxamide | Quinoxaline + Pyridine | Cl (3, pyridine) | Moderate | Moderate |

| N-(6-Fluorophenyl)quinoxaline-7-carboxamide | Quinoxaline + Benzene | F (6, benzene) | Weak | Low |

Key differences arise from halogen position and identity. The 5-bromo substituent in the target compound enhances halogen bonding compared to chlorine or fluorine analogs, which impacts crystal packing and solubility . The pyridine nitrogen at the 2-position also facilitates stronger hydrogen bonding versus benzene-ring analogs.

Crystallographic and Hydrogen Bonding Analysis

Crystallographic studies using SHELX reveal that this compound forms a layered structure via N–H···N hydrogen bonds between the amide group and pyridine nitrogen (bond length: 2.89 Å). In contrast, the 3-chloro analog exhibits weaker C–H···Cl interactions (3.12 Å) . Graph set analysis (as per Etter’s formalism) identifies a D(2,2) motif in the target compound, indicative of dimeric hydrogen-bonded pairs, while the 6-fluoro derivative lacks such motifs due to reduced hydrogen bond donor capacity .

Table 2: Hydrogen Bonding Parameters

| Compound | H-Bond Donor-Acceptor Pair | Bond Length (Å) | Graph Set Motif |

|---|---|---|---|

| This compound | N–H···N (amide to pyridine) | 2.89 | D(2,2) |

| N-(3-Chloropyridin-2-yl)quinoxaline-5-carboxamide | C–H···Cl (pyridine to Cl) | 3.12 | C(4) |

| N-(6-Fluorophenyl)quinoxaline-7-carboxamide | C–H···F (benzene to F) | 3.25 | None |

Pharmacological and Reactivity Profiles

The bromine atom in the target compound enhances electrophilic substitution kinetics compared to chlorine or fluorine analogs. In kinase inhibition assays, it exhibits IC₅₀ values 2–3-fold lower than its 3-chloro counterpart, likely due to improved halogen bonding with ATP-binding pocket residues . However, its solubility in aqueous media is reduced by 40% compared to the fluoro derivative, attributed to stronger crystal lattice energies from halogen bonding .

Notes on Methodology and Limitations

- Crystallographic Tools : SHELX and ORTEP-3 were pivotal in resolving structural details, though newer software may offer enhanced refinement for dynamic disorder modeling.

- Hydrogen Bonding Analysis : Graph set theory provided a systematic framework but may overlook weaker interactions (e.g., van der Waals forces).

Biological Activity

N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Structure and Synthesis

The compound features a quinoxaline core substituted with a 5-bromopyridine moiety and a carboxamide group. The structural characteristics are crucial for its biological activity, as modifications can significantly influence its pharmacological properties. The synthesis typically involves multi-step organic reactions, including halogenation and amide formation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.0048 |

| S. aureus | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antiviral Activity

Research into the antiviral potential of this compound has identified it as an effective inhibitor of viral replication. It has been tested against various viruses, including HIV and herpes simplex virus (HSV). The compound's mechanism of action involves interference with viral entry or replication processes.

In one study, derivatives of quinoxaline were shown to inhibit HIV replication in cell lines, with some compounds exhibiting synergistic effects when combined with existing antiviral drugs like AZT (zidovudine). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinoxaline ring enhance antiviral efficacy.

Anticancer Activity

The anticancer properties of this compound have been explored in several cancer cell lines. Notably, it demonstrated significant cytotoxicity against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 |

| MCF-7 | 2.3 |

| Doxorubicin | 3.23 |

These results indicate that the compound is more potent than some standard chemotherapeutic agents, suggesting potential for further development as an anticancer drug.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoxaline derivatives, including this compound, against clinical isolates of multidrug-resistant bacteria. The results showed that this compound had superior activity compared to traditional antibiotics, highlighting its potential in treating resistant infections.

- Antiviral Mechanism : Another study focused on the mechanism by which this compound inhibits HIV replication. It was found to disrupt the viral life cycle at multiple stages, including inhibiting reverse transcriptase activity and preventing viral entry into host cells.

Q & A

Basic Research Questions

What synthetic routes are most effective for preparing N-(5-bromopyridin-2-yl)quinoxaline-6-carboxamide?

Methodological Answer:

A common approach involves coupling 5-bromopyridin-2-amine with quinoxaline-6-carboxylic acid derivatives. For brominated pyridine intermediates, bromination of pyridine precursors using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C) is effective . Amide bond formation can be achieved via coupling reagents like HATU or DCC, with yields optimized by varying reaction temperatures (e.g., 0°C to room temperature) and solvent systems (e.g., DCM or THF) .

Example Protocol:

- React quinoxaline-6-carboxylic acid (1.2 eq) with 5-bromopyridin-2-amine (1 eq) in DCM using DCC (1.5 eq) and catalytic DMAP.

- Purify via column chromatography (hexane:EtOAc = 3:1) to isolate the product (reported yield: ~70–85%) .

How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- HPLC: Use a C18 column (ACN/water gradient) to assess purity (>95% required for biological assays) .

- NMR: Key diagnostic signals include:

- Quinoxaline aromatic protons: δ 8.2–8.5 ppm (multiplet, 4H).

- Pyridyl bromine substituent: Deshielded proton at δ 8.4 ppm (doublet, J = 8.8 Hz) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 344.1 (calculated for C₁₄H₁₀BrN₃O) .

Advanced Research Questions

What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for refinement, leveraging its robustness in handling bromine-heavy atoms and hydrogen-bonding networks .

- ORTEP-3: Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for confirming bromine positioning and intermolecular interactions .

- Hydrogen Bond Analysis: Apply graph-set notation (e.g., R₂²(8) motifs) to classify H-bond patterns in crystals .

Example Workflow:

- Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å).

- Solve structures using direct methods in SHELXS, then refine with SHELXL (R₁ < 0.05 for high-resolution data) .

How can structure–activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

- Substituent Variation: Replace the bromine atom with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electronic effects.

- Bioisosteric Replacement: Substitute the quinoxaline core with benzimidazole or pyridopyrazine to assess ring size impact .

- Data-Driven SAR: Use multivariate regression models correlating substituent Hammett constants (σ) with biological activity (e.g., IC₅₀ values) .

Case Study:

- Compound 36 (3-bromo-5-fluoro analog) showed enhanced kinase inhibition (IC₅₀ = 12 nM) compared to the parent compound (IC₅₀ = 45 nM), highlighting halogen positioning effects .

How can computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to dock the compound into ATP-binding pockets (e.g., kinase domains). Parameterize bromine atoms with accurate van der Waals radii.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

- Pharmacophore Mapping: Identify critical interactions (e.g., H-bond with backbone NH of hinge region) using Schrödinger’s Phase .

How should contradictory biological activity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Metabolic Stability Assays: Test hepatic microsomal stability (e.g., human CYP3A4 inhibition) to identify rapid clearance issues .

- Solubility Optimization: Use PEG-400/water co-solvents for in vivo dosing to improve bioavailability .

- Data Reconciliation: Apply Bland-Altman analysis to quantify bias between in vitro IC₅₀ and in vivo ED₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.